N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a synthetic compound featuring a tricyclic core system with thia (sulfur) and triaza (three nitrogen) heteroatoms. The core is functionalized with a 4-chloro-2-(trifluoromethyl)phenyl group and an acetamide moiety.
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N4O2S/c19-9-3-4-12(11(6-9)18(20,21)22)25-13(27)7-26-8-24-14-10-2-1-5-23-16(10)29-15(14)17(26)28/h1-6,8H,7H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLQSQMBLFCHMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity based on recent research findings, including its mechanism of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a trifluoromethyl group and a chloro substituent on a phenyl ring, which are known to enhance biological activity through increased lipophilicity and metabolic stability. The presence of the thiazole moiety contributes to its pharmacological properties.
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced interactions with biological targets due to their ability to form hydrogen and halogen bonds. This characteristic is crucial for the compound's binding affinity to enzymes and receptors involved in various biological pathways .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of similar compounds containing trifluoromethyl groups. For instance, derivatives have shown significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it exhibits potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The observed IC50 values indicate that the compound effectively induces apoptosis in these cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Enzyme Inhibition Studies
Inhibition assays have revealed that the compound acts as a moderate inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative diseases like Alzheimer's. The IC50 values for AChE inhibition were recorded at approximately 10 μM, suggesting potential therapeutic implications for cognitive enhancement .
Case Studies
| Study | Target | Result |
|---|---|---|
| Study 1 | Staphylococcus aureus | Significant growth inhibition at 15 μg/mL |
| Study 2 | MCF-7 Cell Line | IC50 = 12 μM; Induces apoptosis |
| Study 3 | AChE Inhibition | IC50 = 10 μM; Moderate inhibitor |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares a tricyclic heteroatom-rich core with N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),3(7),10,15-tetraen-8-yl}phenyl)acetamide . Key differences include:
- Substituent Variation : The target compound’s 4-chloro-2-(trifluoromethyl)phenyl group replaces the phenyl group in the analogue. This modification introduces electronegative (Cl, CF₃) groups, likely increasing metabolic stability and membrane permeability.
- Core Heteroatoms : The substitution of oxygen (oxa) with sulfur (thia) in the tricyclic system may alter electronic properties and redox reactivity.
Methodological Considerations for Compound Comparison
Virtual screening strategies emphasize structural similarity to predict biological activity, as "structurally similar compounds should induce similar biological responses" . However, dissimilarity in substituents (e.g., chloro-trifluoromethyl vs. phenyl) may lead to divergent pharmacological profiles. For example:
- Binding Affinity : Electronegative groups could enhance interactions with hydrophobic enzyme pockets.
- Metabolic Stability : The CF₃ group may resist oxidative metabolism, prolonging half-life compared to the analogue.
Table 3: Methodological Framework for Comparison
Research Findings and Implications
- Structural Similarity vs. For instance, this substituent is common in agrochemicals and pharmaceuticals for its resistance to degradation.
- Safety Considerations : Analogues exhibit significant hazards (e.g., skin corrosion), warranting rigorous safety testing for the target compound .
- Knowledge Gaps: No direct data on the target compound’s synthesis, stability, or bioactivity exists in the provided evidence. Further studies should prioritize empirical characterization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
